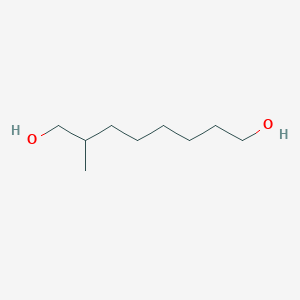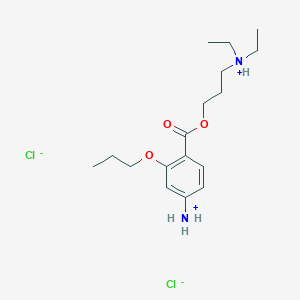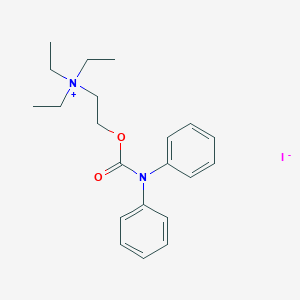
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AETD, and it is a white crystalline powder that is soluble in water and ethanol. AETD has been studied extensively in recent years due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
Wirkmechanismus
The mechanism of action of AETD is not fully understood. However, it is believed that AETD exerts its effects by inhibiting the activity of various enzymes and proteins. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins. AETD has also been shown to inhibit the activity of various cancer-related proteins, including c-Myc and HIF-1alpha.
Biochemische Und Physiologische Effekte
AETD has several biochemical and physiological effects. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
AETD has several advantages for lab experiments. AETD is a relatively simple compound to synthesize, and it can be produced using standard laboratory equipment. AETD is also relatively stable and can be stored for long periods without degradation. AETD has several limitations for lab experiments. AETD is a relatively new compound, and its properties and potential applications are still being studied. AETD is also a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on AETD. One potential direction is the development of AETD-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of AETD's effects on the central nervous system. AETD has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that AETD may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the study of AETD's effects on the immune system. AETD has been shown to have potential anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
Synthesemethoden
The synthesis of AETD is a complex process that involves several steps. The first step involves the reaction of triethylamine with 2-chloroethanol in the presence of sodium hydroxide. This reaction produces 2-hydroxyethyltriethylammonium chloride. The second step involves the reaction of 2-hydroxyethyltriethylammonium chloride with diphenylcarbamic acid in the presence of sodium hydroxide. This reaction produces AETD. The synthesis of AETD is a relatively simple process, and it can be performed in a laboratory setting using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
AETD has several potential scientific research applications. One of the most promising applications of AETD is in the field of medicine. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to have potential applications in the field of biochemistry. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to have potential applications in the field of biotechnology. It has been shown to be a useful reagent for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
101710-53-6 |
|---|---|
Produktname |
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate |
Molekularformel |
C21H29IN2O2 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
2-(diphenylcarbamoyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C21H29N2O2.HI/c1-4-23(5-2,6-3)17-18-25-21(24)22(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FZZZZUCJAZQZGQ-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
Synonyme |
AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
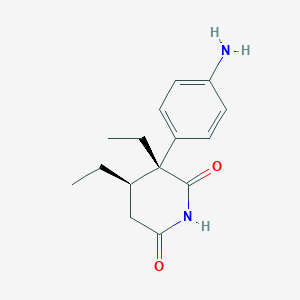
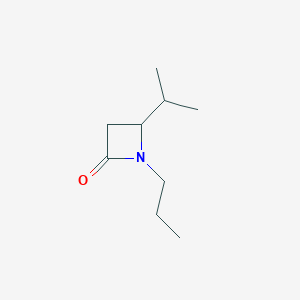
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
